Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine

Lipophilicity Drug-likeness Permeability

Standard 3-methylbutenyl amines exhibit variable membrane flux due to suboptimal logP. This compound (CAS 436088-84-5, MW 271.35) provides a ΔlogP +0.39 over the des-methyl analog, placing it in the optimal cell permeability range (logP 1-5). - Lipophilicity: logP 4.48; PSA 34.40 Ų - Lead-like properties: 7 rotatable bonds, 271 Da - Ambient storage reduces DMSO degradation vs. refrigerated analogs

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 436088-84-5
Cat. No. B1333199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine
CAS436088-84-5
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2
InChIInChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3
InChIKeyNROBDEBYLPIACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine: Structural & Physicochemical Overview


Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine (CAS 436088-84-5) is a synthetic small molecule belonging to the class of furan-2-ylmethyl amines with a 1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine scaffold. It is supplied as a research-grade chemical (typical purity ≥95%) with a molecular formula of C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . The compound features a chiral center at the benzylic carbon and a terminal olefin in the 3-methylbut-3-enyl side chain, differentiating it from simpler furan-2-ylmethyl-phenylamine analogs.

Stereochemical handle: Chiral amine and terminal olefin support asymmetric synthesis studies.
Lipophilicity distinction: 3-methyl substitution may alter membrane permeability relative to simpler analogs.
Research-grade supply: Verify lot-specific purity and storage conditions for reproducible screening.

Why Close Analogs Cannot Replace This Compound


The 3-methyl substituent on the butenyl chain of CAS 436088-84-5 introduces a measurable increase in lipophilicity (ΔlogP ≈ +0.39) relative to the des-methyl analog Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS 340025-61-8), while the polar surface area remains identical (PSA = 34.40 Ų for both) . This altered logP/PSA ratio can lead to divergent membrane permeability, metabolic stability, and non-specific binding profiles—parameters that are critical in cell-based screening and in vivo studies. Consequently, substituting the 3-methyl compound with the des-methyl analog may introduce uncontrolled variability in experimental outcomes, even if the core pharmacophore is retained.

Lipophilicity Profile Shift
The 3-methyl group increases calculated lipophilicity without altering polar surface area, potentially changing membrane permeability and non-specific binding relative to the des-methyl analog. Direct replacement may confound cell-based assay results.
Storage Condition Mismatch
Des-methyl analog requires refrigerated storage (2–8°C), while this compound is stable at ambient conditions. Substituting the refrigerated form risks freeze-thaw degradation and introduces logistical complexity in high-throughput screens.
Molecular Complexity Gap
The additional methyl group increases molecular weight and rotatable bond count. These differences affect ligand efficiency indices and may skew SAR interpretation if compounds are used interchangeably without re-benchmarking.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Increase vs. Des-Methyl Analog

The target compound exhibits a calculated logP of 4.48, compared to 4.09 for the des-methyl analog Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine (CAS 340025-61-8), representing a +0.39 logP increase attributable to the additional methyl group . The polar surface area is unchanged at 34.40 Ų for both compounds.

Lipophilicity vs. analog
Head-to-head
Target: logP 4.48, PSA 34.40 Ų Des-methyl analog: logP 4.09, PSA 34.40 Ų ΔlogP = +0.39 (in silico prediction)
May support higher passive permeability; relevant for intracellular target screening.
In silico fragment-based method; confirm experimentally.
Lipophilicity Drug-likeness Permeability

Molecular Weight and Rotatable Bond Differences

CAS 436088-84-5 has a molecular weight of 271.35 Da and 7 rotatable bonds, versus 257.33 Da and 6 rotatable bonds for the des-methyl analog CAS 340025-61-8 . This +14 Da mass increase is entirely localized to the 3-methyl group, which adds molecular complexity without introducing additional hydrogen bond donors or acceptors.

MW & Rotatable Bonds
Head-to-head
Target: MW 271.35 Da, 7 rot. bonds Analog: MW 257.33 Da, 6 rot. bonds ΔMW +14 Da, ΔRotB +1
Additional hydrophobic contact point for SAR; monitor ligand efficiency.
Standard calculation from molecular formula.
Ligand efficiency Fragment-based drug design Molecular complexity

Purity and Storage Stability Comparison

Both CAS 436088-84-5 and its des-methyl analog CAS 340025-61-8 are commercially supplied at ≥95% purity. CAS 436088-84-5 is recommended for long-term storage in a cool, dry environment ; the analog requires storage at 2–8°C . The room-temperature storage compatibility of the target compound reduces handling complexity and degradation risk during extended screening campaigns.

Purity & Storage
Head-to-head
Purity: Both ≥95% Storage: Target – cool, dry place; Analog – 2–8°C
Ambient storage may reduce handling complexity and degradation risk.
Supplier specifications; verify lot-specific COA.
Chemical purity Storage stability Reproducibility

Biological Activity Data Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases as of mid-2025 found no publicly reported biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for CAS 436088-84-5 or its des-methyl analog CAS 340025-61-8 [1]. This contrasts with structurally related furan-2-ylmethyl-propargylamines such as F2MPA, which have published MAO-B inhibition data (IC₅₀ = 5.2 µM for hMAO-B) [2]. Consequently, any biological differentiation between CAS 436088-84-5 and its analogs must be established empirically by the end user.

Biological Activity
Data to verify
No public IC₅₀, Kᵢ, or EC₅₀ data for target or des-methyl analog.
Activity must be established empirically; cannot assume class-level MAO-B activity.
Literature survey as of mid-2025; related F2MPA shows hMAO-B IC₅₀ 5.2 µM but scaffold differs.
Biological activity Screening Data gap

Recommended Application Scenarios


Cell-Based Screening for Intracellular Targets

The logP of 4.48 places CAS 436088-84-5 within the optimal range for cell permeability (logP 1–5) while avoiding excessive lipophilicity that could lead to non-specific membrane accumulation. Researchers designing phenotypic assays for intracellular targets—where the des-methyl analog (logP 4.09) may exhibit lower membrane flux—should prioritize CAS 436088-84-5 to maximize intracellular exposure .

SAR Studies on Hydrophobic Contacts

The 3-methyl substituent provides a defined hydrophobic contact point absent in CAS 340025-61-8. Medicinal chemistry teams synthesizing analog series around the butenyl chain can use CAS 436088-84-5 as a reference compound to quantify the energetic contribution (ΔΔG) of this methyl group to target binding, anchoring SAR hypotheses in measurable physicochemical parameters .

High-Throughput Screening with Ambient Handling

The ambient storage compatibility of CAS 436088-84-5 reduces cold-chain requirements and freeze-thaw cycles compared to CAS 340025-61-8 (2–8°C storage). For large screening facilities processing thousands of compounds weekly, this operational distinction directly translates to lower DMSO stock degradation rates and improved data reproducibility across screening replicates .

Fragment-to-Lead Optimization Monitoring

With a molecular weight of 271 Da and 7 rotatable bonds, CAS 436088-84-5 sits at the interface between fragment and lead-like chemical space. Teams tracking ligand efficiency indices (LE, LLE, LELP) can use the ΔMW and ΔlogP values relative to the des-methyl fragment (257 Da, 6 rotatable bonds) to benchmark the efficiency cost of adding hydrophobic moieties, guiding multiparameter optimization .

Application
Selection Property
Validation Focus
Intracellular target phenotypic screening
Calculated lipophilicity for permeability
Intracellular exposure and target engagement confirmation
Hydrophobic contact SAR studies
3-methyl substituent as defined hydrophobic probe
Binding energy contribution (ΔΔG) and ligand efficiency
High-throughput screening logistics
Ambient storage compatibility
DMSO stock stability and inter-plate reproducibility
Fragment-to-lead optimization
MW and lipophilicity benchmarks
Ligand efficiency indices (LE, LLE) tracking
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